Perillartine
Overview
Description
Perillartine, also known as perillartin and perilla sugar, is a semisynthetic sweetener that is about 2000 times as sweet as sucrose . It is mainly used in Japan . Perillartine is the oxime of perillaldehyde, which is extracted from plants of the genus Perilla (Lamiaceae) .
Synthesis Analysis
Perillartine is a monoterpene volatile oil obtained from leaves, seeds, and flowering tops of the plant Perilla frutescens . It is the α-syn-oxime of perillaldehyde . An analogue was synthesized from perillartine called 4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime, which was found to be 450 times sweeter than sucrose .
Molecular Structure Analysis
Perillartine has been studied using high-resolution rotational spectroscopy coupled to a laser ablation source . Four conformers were identified under the isolation conditions of the supersonic expansion, showing that all of them present an E configuration of the C=N group with respect to the double bond of the ring .
Chemical Reactions Analysis
The complex conformational landscape of perillartine increases its chances to bind to the taste receptors, making it a particularly sweet molecule .
Physical And Chemical Properties Analysis
Perillartine has a molecular formula of C10H15NO and a molar mass of 165.23 g/mol .
Scientific Research Applications
Nutritional and Medicinal Properties
Perilla frutescens, from which Perillartine is derived, is recognized for its nutritional and medicinal properties. It is used traditionally in East Asian countries for culinary purposes and as a remedy for various conditions. Research has investigated its antioxidant, antimicrobial, anti-allergic, antidepressant, anti-inflammatory, and anticancer properties. For instance, Perilla frutescens essential oils and extracts have been studied for their potential in treating depression, inflammation, and allergic reactions, highlighting the plant's versatile pharmacological applications (Ahmed, 2018), (Jeon et al., 2014).
Agricultural Uses
In agriculture, the cultivation of Perilla frutescens has been explored for its impact on soil health and as a potential substrate for mushroom cultivation. Studies have shown that perilla stalks can be used as an alternative substrate for growing oyster mushrooms, contributing to sustainable agricultural practices and the efficient use of agricultural residues (Li et al., 2015).
Food Industry Applications
In the food industry, Perillartine's potential as a natural sweetener and food additive has been explored. It offers high sweetness with low caloric content, making it an attractive alternative to synthetic sweeteners. Its use extends to cakes, beverages, tobacco, toothpaste, and medicines, indicating its versatility and safety for various applications (Yang Li-min, 2005).
Antioxidant Properties
The antioxidant properties of Perilla frutescens and its components, including Perillartine, have been extensively studied. These properties contribute to the plant's therapeutic potential, especially in preventing and treating diseases associated with oxidative stress. Research has focused on the plant's ability to scavenge free radicals and protect against cellular damage (Igarashi & Miyazaki, 2013).
Safety And Hazards
Perillartine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
properties
IUPAC Name |
(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJIVIDDFTHGB-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CCC(=CC1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014887 | |
Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Perilla sugar | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Perillartine | |
CAS RN |
30950-27-7, 138-91-0, 30674-09-0 | |
Record name | Perillartine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30950-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perillartine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138910 | |
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Record name | Peryllartine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030950277 | |
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Record name | NSC151796 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151796 | |
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Record name | PERILLALDEHYDE, OXIME | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1179 | |
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Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |
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Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime, [C(E)]- | |
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Record name | 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropenylcyclohex-1-enecarbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.859 | |
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Record name | (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.806 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERILLARTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S302515I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Perilla sugar | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 °C | |
Record name | Perilla sugar | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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